molecular formula C13H16FNO B1607579 N-cyclohexyl-4-fluorobenzamide CAS No. 2342-50-9

N-cyclohexyl-4-fluorobenzamide

Cat. No. B1607579
CAS RN: 2342-50-9
M. Wt: 221.27 g/mol
InChI Key: STPFPZKUYANAOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-4-fluorobenzamide involves the reaction between a suitable amine (such as cyclohexylamine) and 4-fluorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound. Detailed synthetic routes and optimization strategies can be found in the literature .

Scientific Research Applications

1. Synthesis and Fluorescent Properties

N-cyclohexyl-4-fluorobenzamide has been utilized in chemical synthesis processes. A study demonstrated the use of N-fluorobenzamides in a formal [4+2] cycloaddition reaction with maleic anhydride, leading to the production of fluorescent aminonaphthalic anhydrides. This multistep reaction involved nitrogen-centered radical generation, benzylic radical addition, and a [4+2] cycloaddition, resulting in compounds exhibiting fluorescent properties (Lu, Wang, Chang, Liu, & Li, 2022).

2. Material Synthesis and Properties

In material science, difluorobenzamide derivatives, closely related to N-cyclohexyl-4-fluorobenzamide, have been synthesized for the development of semiaromatic polyamides. These polyamides were characterized by excellent thermal properties and good mechanical strength, demonstrating potential applications in high-performance materials (Guangming, Zhang, Haohao, Li, & Yang, 2016).

3. Pharmaceutical Research

In pharmaceutical research, compounds with structural similarities to N-cyclohexyl-4-fluorobenzamide, such as N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have been studied as potential ligands for PET (Positron Emission Tomography) imaging of sigma receptors. These studies involved synthesis and evaluation of specific ligands, indicating potential applications in medical imaging and diagnostics (Shiue et al., 1997).

4. Crystallographic Analysis

Crystallographic studies have been conducted on N-(arylsulfonyl)-4-fluorobenzamides to understand their molecular structure and properties. Such research is crucial for the development of new compounds and understanding their potential applications (Suchetan et al., 2016).

5. Neuropharmacological Research

Neuropharmacological research involving compounds like N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide has demonstrated their potential as cognitive enhancers. These compounds have shown to increase neurotrophic factor production in cultured rat astrocytes, indicating their potential in anti-dementia drug development (Koyama, Egawa, Osakada, Baba, & Matsuda, 2004).

properties

IUPAC Name

N-cyclohexyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFPZKUYANAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367941
Record name N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2342-50-9
Record name N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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